molecular formula C14H20N4O B7535681 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide

4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide

Cat. No. B7535681
M. Wt: 260.33 g/mol
InChI Key: XCJWTCWIDCNDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the diazepane family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide involves its interaction with the GABA-A receptor. It acts as a positive allosteric modulator of the receptor, increasing the activity of GABA, which is an inhibitory neurotransmitter. This leads to the inhibition of neuronal activity, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide are diverse and depend on the specific therapeutic application. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and suppress seizures. Additionally, it has been shown to reduce anxiety and improve mood in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide for lab experiments include its relatively simple synthesis method, diverse biological activities, and potential therapeutic applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide. One potential direction is to investigate its use as a treatment for anxiety and depression in humans. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, it may be useful to explore its potential as a lead compound for the development of novel therapeutics.
In conclusion, 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide is a chemical compound with significant potential for therapeutic applications. Its diverse biological activities and relatively simple synthesis method make it an attractive option for lab experiments. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide involves the reaction of 2-cyanopyridine with cyclopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis method is relatively simple and efficient, making it a viable option for large-scale production.

Scientific Research Applications

4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-convulsant properties. Additionally, it has been investigated for its potential use as a treatment for anxiety and depression.

properties

IUPAC Name

4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-14(16-13-4-1-2-7-15-13)18-9-3-8-17(10-11-18)12-5-6-12/h1-2,4,7,12H,3,5-6,8-11H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJWTCWIDCNDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=CC=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide

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